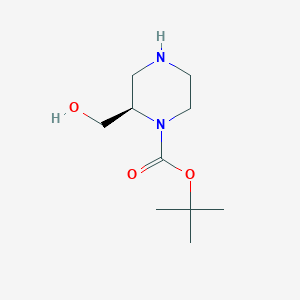

(R)-1-Boc-2-Hydroxymethyl-piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-11-6-8(12)7-13/h8,11,13H,4-7H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPPNDHZUPIXJM-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCNC[C@@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647450 | |

| Record name | tert-Butyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169448-87-7 | |

| Record name | tert-Butyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-Hydroxymethyl-piperazine-1-carboxylic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-1-Boc-2-hydroxymethyl-piperazine: Chemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthetic protocols, and potential applications of the chiral building block, (R)-1-Boc-2-hydroxymethyl-piperazine. This versatile compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly those targeting the central nervous system.

Chemical and Physical Properties

This compound, with the CAS number 169448-87-7, is a piperazine derivative protected at one of the nitrogen atoms by a tert-butoxycarbonyl (Boc) group. This protecting group enhances its stability and allows for selective functionalization of the second nitrogen atom. The presence of a chiral center and a hydroxyl group provides opportunities for the synthesis of complex and stereospecific molecules.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | N-Boc-piperazine (for comparison) |

| Molecular Formula | C10H20N2O3[1] | C9H18N2O2 |

| Molecular Weight | 216.28 g/mol [1] | 186.25 g/mol |

| Appearance | White to off-white solid | White or yellowish crystal[2] |

| Melting Point | Not available | 43-47 °C[3] |

| Boiling Point | 324.0 ± 17.0 °C (Predicted)[4] | 258 °C at 760 mmHg[2] |

| Density | 1.085 ± 0.06 g/cm3 (Predicted)[4] | 1.03 g/cm3 [2] |

| Solubility | Soluble in methanol and water.[5] | Freely soluble in water and ethylene glycol, but insoluble in diethyl ether. |

| Specific Rotation ([α]D) | Not available | Not applicable |

Spectral Data:

-

¹H NMR (DMSO-d6, 373K): δ 1.40 (s, 9H), 2.58 (m, 1H), 2.82 (m, 3H), 2.92 (bs, 1H), 2.98 (d, 1H), 3.43 (m, 1H), 3.65 (m, 2H), 3.80 (m, 1H).[1]

-

Mass Spectrum (MH+): 217.[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes. A common method involves the reduction of the corresponding carboxylic acid ester.

Experimental Protocol: Reduction of (R)-1-Boc-piperazine-2-carboxylic acid methyl ester[1]

Reaction Scheme:

Materials:

-

L-tert-butyl 2-methyl (2R)-piperazine-1,2-dicarboxylate

-

Lithium aluminum hydride (LiAlH₄) (1M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Water

-

Sodium hydroxide (NaOH), 2N solution

Procedure:

-

A solution of L-tert-butyl 2-methyl (2R)-piperazine-1,2-dicarboxylate (2.55 g) in anhydrous THF (70 ml) is cooled to -40°C in a reaction vessel under an inert atmosphere.

-

Lithium aluminum hydride (1M in THF, 26 ml) is added dropwise to the cooled solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

-

The reaction is then cooled to 0°C and quenched by the sequential addition of water (1 ml), 2N sodium hydroxide solution (1 ml), and water (2 ml).

-

The resulting slurry is filtered, and the filtrate is concentrated under reduced pressure to yield this compound.

Characterization:

The product can be characterized by ¹H NMR and mass spectrometry to confirm its structure and purity.[1]

Biological Activity and Applications in Drug Discovery

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs, particularly those targeting the central nervous system (CNS).[6] Derivatives of piperazine are known to interact with various neurotransmitter receptors and enzymes, making them valuable candidates for the treatment of neurological and psychiatric disorders.[7][8]

This compound serves as a key chiral building block for the synthesis of these more complex and biologically active molecules.[9] The hydroxymethyl group can be further modified to introduce other functionalities, allowing for the fine-tuning of the pharmacological properties of the final compound.[10]

Potential Signaling Pathways and Targets

1. Serotonin Receptor Signaling:

Many piperazine derivatives act as modulators of serotonin (5-HT) receptors.[11][12] For instance, some derivatives show high affinity for the 5-HT1A receptor, which is a key target for antidepressant and anxiolytic drugs.[7] Activation of the 5-HT1A receptor can lead to the downstream activation of the Brain-Derived Neurotrophic Factor (BDNF) and Protein Kinase A (PKA) pathway, which is involved in neurogenesis and synaptic plasticity.[7][11]

2. Dopamine Receptor Modulation:

Arylpiperazine derivatives are also known to interact with dopamine receptors, particularly the D2 and D3 subtypes.[13][14][15] These receptors are crucial targets in the treatment of psychosis and Parkinson's disease. The piperazine core is a key pharmacophoric element for binding to these receptors.[14]

3. Monoamine Oxidase (MAO) Inhibition:

Certain piperazine derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B).[16][17] MAO-B is an enzyme responsible for the degradation of dopamine in the brain, and its inhibition is a therapeutic strategy for Parkinson's disease.[18]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the SDS for related piperazine compounds, the following precautions should be taken:

-

Hazard Statements: May cause skin irritation, serious eye damage, and respiratory irritation.

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

Wash hands thoroughly after handling.

-

-

First Aid:

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If on skin: Wash with plenty of soap and water.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Call a poison center or doctor if you feel unwell.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

It is crucial to consult the specific SDS provided by the supplier before handling this compound.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of novel drug candidates. Its unique structural features allow for the creation of diverse libraries of piperazine derivatives with the potential to modulate key targets in the central nervous system, including serotonin and dopamine receptors, and MAO-B. The synthetic protocols for its preparation are well-established, and its chemical properties make it a suitable intermediate for a wide range of chemical transformations. As research into treatments for neurological and psychiatric disorders continues, the importance of chiral intermediates like this compound in drug discovery is likely to grow.

References

- 1. (R)-1-N-Boc-2-(hydroxymethyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. 1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. neuroquantology.com [neuroquantology.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (R)-1-Boc-2-(Hydroxymethyl)piperazine [myskinrecipes.com]

- 10. chemimpex.com [chemimpex.com]

- 11. researchgate.net [researchgate.net]

- 12. ijrrjournal.com [ijrrjournal.com]

- 13. mdpi.com [mdpi.com]

- 14. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

In-Depth Technical Guide: tert-butyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate, a key chiral building block in medicinal chemistry. It details its chemical and physical properties, spectral data, safety information, and experimental protocols for its synthesis and purification. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

tert-butyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate is a heterocyclic compound widely utilized as a versatile intermediate in the synthesis of complex pharmaceutical agents. Its structural features, including the chiral center, the protected amine, and the primary alcohol, make it an important scaffold for creating diverse molecular architectures.

Table 1: Chemical and Physical Data

| Property | Value | Reference(s) |

| CAS Number | 169448-87-7 | [1] |

| Molecular Formula | C₁₀H₂₀N₂O₃ | [1] |

| Molecular Weight | 216.28 g/mol | [1] |

| Appearance | White to off-white solid | |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) |

Spectral Data

The following tables summarize the key spectral data for the characterization of tert-butyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate.

Table 2: NMR Spectral Data

| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment | Reference(s) |

| ¹H-NMR | 1.40 | s | - | 9H, -C(CH₃)₃ | |

| 2.58 | m | - | 1H, piperazine ring H | ||

| 2.82 | m | - | 3H, piperazine ring H | ||

| 2.92 | bs | - | 1H, piperazine ring H | ||

| 2.98 | d | - | 1H, piperazine ring H | ||

| 3.43 | m | - | 1H, -CH(CH₂OH)- | ||

| 3.65 | m | - | 2H, -CH₂OH | ||

| 3.80 | m | - | 1H, piperazine ring H | ||

| ¹³C-NMR | Data not explicitly found for the target compound. Data for a similar piperidine analog are available for reference. | [2] |

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

| Technique | Key Peaks | Reference(s) |

| Mass Spectrometry | MH⁺ 217 | |

| Infrared (IR) Spectroscopy | Specific data not found. General characteristic peaks for similar structures include C-H, N-H, C=O, and O-H stretching and bending vibrations. | [2] |

Safety Information

Table 4: GHS Hazard Information (for related piperazine compounds)

| Hazard Class | Hazard Statement |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

This section details the methodologies for the synthesis and purification of tert-butyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate.

Synthesis Protocol

A common synthetic route involves the reduction of a carboxylate precursor.

Reaction Scheme:

Figure 1: Synthesis of tert-butyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate.

Detailed Methodology:

-

A solution of L-tert-butyl 2-methyl (2R)-piperazine-1,2-dicarboxylate (2.55 g) in tetrahydrofuran (THF, 70 ml) is cooled to -40°C.

-

Lithium aluminum hydride (1M in THF, 26 ml) is added to the solution.

-

The reaction mixture is then warmed to room temperature and stirred for 1 hour.

-

The reaction is cooled to 0°C and quenched by the sequential addition of water (1 ml), 2N sodium hydroxide (1 ml), and then water (2 ml).

-

The resulting slurry is filtered, and the filtrate is concentrated in vacuo to yield the product.

Purification Protocol

Purification is typically achieved through flash column chromatography.

Workflow Diagram:

Figure 2: General workflow for purification by flash chromatography.

Detailed Methodology:

-

The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

The solution is loaded onto a silica gel column.

-

The column is eluted with a solvent gradient, for example, ethyl acetate in hexanes. The specific gradient will depend on the polarity of the impurities.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

-

The pure fractions are combined and the solvent is removed under reduced pressure to yield the purified tert-butyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate.[2]

Applications in Drug Discovery and Development

tert-butyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate is a valuable building block in medicinal chemistry. The piperazine moiety is a common scaffold in many biologically active compounds, and the presence of the chiral hydroxymethyl group allows for the synthesis of enantiomerically pure molecules with specific biological targets.

Logical Relationship Diagram:

Figure 3: Role in drug discovery.

Piperazine derivatives have been investigated for a range of therapeutic applications, including their potential as enzyme inhibitors and antimicrobial agents. The specific stereochemistry and functional groups of tert-butyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate make it a key starting material for the development of novel drug candidates with improved efficacy and selectivity.[3]

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. Always refer to the original source and conduct a thorough risk assessment before handling any chemical substances.

References

(R)-1-Boc-2-hydroxymethyl-piperazine CAS number and structure

An In-Depth Technical Guide to (R)-1-Boc-2-hydroxymethyl-piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on this compound, a key chiral building block in pharmaceutical and chemical synthesis. The document details its chemical identity, physicochemical properties, synthesis protocols, and its applications in drug development.

Chemical Identity and Structure

This compound is a piperazine derivative protected with a tert-butoxycarbonyl (Boc) group at the 1-position and featuring a hydroxymethyl group at the 2-position, with the stereochemistry at the chiral center being (R).

-

CAS Number: 169448-87-7[1]

Structure:

Synonyms:

-

tert-Butyl (R)-2-(hydroxymethyl)piperazine-1-carboxylate

-

(R)-1-N-Boc-2-(hydroxymethyl)piperazine[1]

Physicochemical and Computational Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Physical Properties | ||

| Purity | ≥96% | [2] |

| Boiling Point (Predicted) | 324.0 ± 17.0 °C | [3] |

| Density (Predicted) | 1.085 ± 0.06 g/cm³ | [3] |

| Flash Point | 149.7 °C | [3] |

| Vapor Pressure | 0 mmHg at 25°C | [3] |

| Computational Data | ||

| pKa (Predicted) | 14.97 ± 0.10 | [3] |

| Topological Polar Surface Area (TPSA) | 61.8 Ų | [2] |

| LogP | 0.1876 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Rotatable Bonds | 1 | [2] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Two common synthesis protocols are outlined below.

Synthesis via Reduction of a Dicarboxylate Precursor[1]

This protocol involves the reduction of a piperazine-1,2-dicarboxylate precursor using a strong reducing agent.

Materials:

-

L-tert-butyl 2-methyl (2R)-piperazine-1,2-dicarboxylate

-

Lithium aluminum hydride (LiAlH₄), 1M solution in Tetrahydrofuran (THF)

-

Tetrahydrofuran (THF), anhydrous

-

Water (H₂O)

-

Sodium hydroxide (NaOH), 2N solution

Procedure:

-

A solution of L-tert-butyl 2-methyl (2R)-piperazine-1,2-dicarboxylate (2.55 g) in anhydrous THF (70 ml) is prepared in a reaction vessel.

-

The solution is cooled to -40°C in a suitable cooling bath.

-

Lithium aluminum hydride (1M in THF, 26 ml) is added dropwise to the cooled solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

-

After 1 hour, the reaction is cooled to 0°C.

-

The reaction is quenched by the sequential and careful addition of water (1 ml), 2N sodium hydroxide solution (1 ml), and then water (2 ml).

-

The resulting slurry is filtered to remove inorganic salts.

-

The filtrate is concentrated under reduced pressure (in vacuo) to yield tert-butyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate.

Synthesis from (R)-Glycidol and Ethylenediamine[5]

This patented method provides an alternative route starting from commercially available chiral materials.

Step 1: Synthesis of (R)-2-hydroxymethylpiperazine

-

To a reaction kettle, add dimethylbenzene (60 kg), ethylenediamine (6 kg), (R)-glycidol (8.1 kg), potassium carbonate (69 kg), and a catalytic amount of copper chromite (600 g).

-

Heat the mixture to reflux for 24 hours.

-

After cooling, the mixture is filtered.

-

30 kg of water is added to the filtrate, stirred for 20 minutes, and then allowed to stand for phase separation. The aqueous phase containing the product is used directly in the next step.

Step 2: Boc Protection to yield 1,4-di-Boc-2-hydroxymethylpiperazine

-

The aqueous phase from the previous step is cooled in an ice bath.

-

Sodium hydroxide is added to make the solution alkaline.

-

Di-tert-butyl dicarbonate (Boc)₂O is added dropwise.

-

The reaction is stirred at room temperature for 10-13 hours.

-

After the reaction is complete, the mixture is extracted. The organic phases are combined and washed with 1M hydrochloric acid.

-

The organic phase is dried with anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to obtain the crude product.

-

The crude product is crystallized from a suitable solvent to yield 1,4-di-Boc-2-hydroxymethylpiperazine.

Step 3: Selective Hydrolysis to (R)-1-Boc-3-hydroxymethyl piperazine

-

The 1,4-di-Boc-2-hydroxymethylpiperazine obtained in the previous step is subjected to hydrolysis under alkaline conditions to selectively remove one Boc group, yielding the final product.

Applications in Drug Development

This compound serves as a valuable chiral building block in the synthesis of various pharmaceutical agents. The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs targeting a wide range of biological targets.[4][5] The presence of the Boc protecting group allows for selective functionalization at the unprotected nitrogen, while the hydroxymethyl group provides a handle for further chemical modifications.[4]

This compound is particularly useful in the development of:

-

Agents targeting the Central Nervous System (CNS): The piperazine moiety often imparts favorable pharmacokinetic properties for crossing the blood-brain barrier.[4]

-

Inhibitors and Modulators: Its structure is incorporated into molecules designed as kinase inhibitors and receptor modulators.[4]

-

Complex Bioactive Molecules: It is a key intermediate for constructing more complex molecules with potential therapeutic applications in areas such as infectious diseases.[6]

Visualized Synthesis Workflow

The following diagram illustrates the synthesis of this compound via the reduction of a dicarboxylate precursor.

Caption: Synthesis workflow for this compound.

References

- 1. (R)-1-N-Boc-2-(hydroxymethyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. chembk.com [chembk.com]

- 4. 1-Boc-Piperazine-2-carboxylic acid | 1214196-85-6 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. (R)-1-Boc-2-(Hydroxymethyl)piperazine [myskinrecipes.com]

Spectroscopic Profile of (R)-1-Boc-2-hydroxymethyl-piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-1-Boc-2-hydroxymethyl-piperazine, a key chiral building block in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is critical for the unambiguous identification, characterization, and quality control of this important synthetic intermediate.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.40 | s | 9H | Boc (tert-butyloxycarbonyl) group |

| 2.58 | m | 1H | Piperazine ring proton |

| 2.82 | m | 3H | Piperazine ring protons |

| 2.92 | bs | 1H | Piperazine ring proton |

| 2.98 | d | 1H | Piperazine ring proton |

| 3.43 | m | 1H | Piperazine ring proton |

| 3.65 | m | 2H | -CH₂OH protons |

| 3.80 | m | 1H | Piperazine ring proton |

| Solvent: DMSO-d₆[1] |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~154-155 | Carbonyl (C=O) of Boc group |

| ~79-80 | Quaternary carbon of Boc group |

| ~60-65 | -CH₂OH carbon |

| ~55-60 | Piperazine ring carbons adjacent to nitrogen |

| ~45-50 | Piperazine ring carbons |

| ~28-29 | Methyl carbons of Boc group |

| Note: These are predicted chemical shift ranges based on data from structurally similar Boc-protected piperazine derivatives.[2] |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch (hydroxyl group) |

| ~2970 | Strong | C-H stretch (aliphatic) |

| ~2870 | Strong | C-H stretch (aliphatic) |

| ~1690 | Strong | C=O stretch (Boc carbonyl) |

| ~1450 | Medium | C-H bend (aliphatic) |

| ~1365 | Medium | C-H bend (Boc group) |

| ~1250 | Strong | C-O stretch |

| ~1170 | Strong | C-N stretch |

| Note: These are predicted absorption ranges based on data from structurally similar Boc-protected piperazine derivatives.[2] |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Assignment |

| ESI+ | 217 | [M+H]⁺ |

| Source: ChemicalBook[1] |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Specific parameters may need to be optimized for individual instruments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a spectral width of 0-10 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans is typically required to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of the sample (e.g., 1 mg/mL) is prepared in a suitable volatile solvent, such as methanol or acetonitrile. A small amount of an acid, like formic acid, may be added to promote protonation for positive ion mode analysis.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is typically used.

Data Acquisition: The analysis is performed in positive ion mode to observe the protonated molecule [M+H]⁺. The instrument is scanned over a relevant mass range (e.g., m/z 50-500).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthetic compound like this compound.

References

An In-depth Technical Guide to (R)-1-Boc-2-hydroxymethyl-piperazine: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the physical properties, molecular characteristics, synthesis, and applications of (R)-1-Boc-2-hydroxymethyl-piperazine. This chiral heterocyclic compound is a valuable building block for researchers, scientists, and drug development professionals, particularly in the synthesis of novel therapeutics.

Core Physical and Molecular Properties

This compound, with the CAS number 169448-87-7, is a stable, chiral intermediate widely used in organic synthesis.[1] Its molecular formula is C₁₀H₂₀N₂O₃, and it has a molecular weight of approximately 216.28 g/mol .[1][2] While experimentally determined physical constants are not widely published, predicted values provide a useful reference for handling and reaction setup.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀N₂O₃ | [1][2] |

| Molecular Weight | 216.28 g/mol | [1][2] |

| CAS Number | 169448-87-7 | [1] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥95% | [2] |

| Predicted Boiling Point | 324.0 ± 17.0 °C | [3] |

| Predicted Density | 1.085 ± 0.06 g/cm³ | [3] |

| Predicted Flash Point | 149.743 °C | [3] |

| Solubility | Soluble in organic solvents like dichloromethane. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data reported in the literature include:

| Spectroscopic Method | Observed Data |

| ¹H NMR (DMSO-d6, 373K) | 1.40 (s, 9H), 2.58 (m, 1H), 2.82 (m, 3H), 2.92 (bs, 1H), 2.98 (d, 1H), 3.43 (m, 1H), 3.65 (m, 2H), 3.80 (m, 1H)[1] |

| Mass Spectrum | MH+ 217[1] |

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.

Experimental Protocol: Synthesis

A common synthetic route involves the reduction of a suitable precursor, such as L-tert-butyl 2-methyl (2R)-piperazine-1,2-dicarboxylate.[1]

Materials:

-

L-tert-butyl 2-methyl (2R)-piperazine-1,2-dicarboxylate

-

Lithium aluminum hydride (LiAlH₄) (1M in THF)

-

Tetrahydrofuran (THF)

-

Water

-

Sodium hydroxide (2N)

Procedure:

-

A solution of L-tert-butyl 2-methyl (2R)-piperazine-1,2-dicarboxylate (2.55 g) in THF (70 ml) is cooled to -40°C.[1]

-

Lithium aluminum hydride (1M in THF, 26 ml) is added to the solution.[1]

-

The reaction is then warmed to room temperature and stirred for 1 hour.[1]

-

The solution is cooled to 0°C and the reaction is quenched by the sequential addition of water (1 ml), 2N sodium hydroxide (1 ml), and then water (2 ml).[1]

-

The resulting slurry is filtered and concentrated in vacuo to yield this compound.[1]

Caption: A simplified workflow for the synthesis of this compound.

Purification

Purification of the crude product is typically achieved through crystallization or column chromatography. For instance, after obtaining the crude oil, n-hexane can be added to induce crystallization, followed by filtration and drying to obtain the pure compound.

Analytical Methods

The purity and identity of this compound are confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of piperazine derivatives. While a specific method for this compound is not detailed, a general approach for piperazine analysis involves a C18 column with a mobile phase consisting of a mixture of acetonitrile, methanol, and diethylamine (e.g., 90:10:0.1 v/v/v).[4] Due to the lack of a strong chromophore, UV detection can be challenging, and alternative methods like evaporative light scattering detection (ELSD) or mass spectrometry (MS) are often employed.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of piperazine derivatives. A typical GC method would involve a capillary column (e.g., DB-5ms) with a temperature program to ensure the separation of the analyte from any impurities. The mass spectrometer allows for the definitive identification of the compound.

Caption: A general analytical workflow for the quality control of the synthesized compound.

Applications in Drug Discovery and Development

This compound is a valuable chiral building block in the synthesis of a wide range of biologically active molecules. Its protected amine and reactive hydroxyl group allow for sequential and controlled chemical modifications.

Central Nervous System (CNS) Disorders

Piperazine derivatives are known to exhibit pharmacological activity in the central nervous system, often by modulating monoamine pathways.[6] The chiral nature of this compound is particularly important, as stereochemistry can significantly influence the biological activity of the final drug molecule.[7] It serves as a key intermediate in the development of drugs targeting CNS disorders.[8]

References

- 1. (R)-1-N-Boc-2-(hydroxymethyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 2. usbio.net [usbio.net]

- 3. innospk.com [innospk.com]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

Chiral Piperazines: Versatile Building Blocks in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Chiral piperazines are a class of privileged heterocyclic scaffolds that have garnered significant attention in organic synthesis and medicinal chemistry. Their rigid, conformationally constrained framework and the presence of two stereogenic centers offer unique three-dimensional diversity, making them invaluable building blocks for the development of novel therapeutics, catalysts, and functional materials. This technical guide provides a comprehensive overview of the synthesis and application of chiral piperazines, with a focus on key synthetic methodologies, quantitative data, and their role in modulating biological pathways.

I. Key Synthetic Methodologies for Chiral Piperazines

The enantioselective synthesis of piperazine derivatives has been a long-standing challenge in organic chemistry. Several powerful strategies have emerged, enabling access to a wide range of enantioenriched piperazine cores. This section details three prominent methods, including detailed experimental protocols and tabulated quantitative data.

Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols

A robust method for the synthesis of chiral piperazin-2-ones, which are immediate precursors to chiral piperazines, involves the palladium-catalyzed asymmetric hydrogenation of readily available pyrazin-2-ols. This approach offers high yields and excellent enantioselectivities.[1]

Experimental Protocol:

To a solution of the desired pyrazin-2-ol (0.2 mmol) in a mixed solvent of dichloromethane (DCM) and benzene (1:1, 2.0 mL) in a glovebox, Pd(TFA)₂ (3.3 mg, 0.01 mmol, 5 mol%) and (R)-Tol-BINAP (9.5 mg, 0.014 mmol, 7 mol%) were added. The mixture was stirred at room temperature for 30 minutes. The solution was then transferred to an autoclave, which was charged with hydrogen gas to a pressure of 1000 psi. The reaction was stirred at 80 °C for 24 hours. After cooling to room temperature and releasing the pressure, the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 3:1) to afford the desired chiral piperazin-2-one. The enantiomeric excess was determined by chiral HPLC analysis.

Table 1: Palladium-Catalyzed Asymmetric Hydrogenation of Various Pyrazin-2-ols

| Entry | Substrate (R¹, R²) | Product | Yield (%) | ee (%) |

| 1 | Phenyl, Phenyl | 2a | 95 | 92 |

| 2 | 4-MeO-C₆H₄, Phenyl | 2b | 93 | 91 |

| 3 | 4-F-C₆H₄, Phenyl | 2c | 96 | 93 |

| 4 | 2-Naphthyl, Phenyl | 2d | 92 | 90 |

| 5 | Methyl, Phenyl | 2e | 88 | 85 |

Data compiled from representative examples in the literature.

Palladium-Catalyzed Asymmetric Allylic Alkylation of Piperazin-2-ones

The palladium-catalyzed asymmetric allylic alkylation (AAA) of piperazin-2-one enamides provides a powerful route to α-allylated piperazin-2-ones with high enantioselectivity. These products can be further elaborated to access a variety of chiral piperazine derivatives.[2]

Experimental Protocol:

In a nitrogen-filled glovebox, a solution of the piperazin-2-one substrate (0.1 mmol), [Pd₂(dba)₃]CHCl₃ (5.2 mg, 0.005 mmol, 5 mol%), and (S)-t-Bu-PHOX (4.7 mg, 0.012 mmol, 12 mol%) in toluene (2.0 mL) was prepared in a screw-capped vial. The mixture was stirred at 40 °C for the time indicated in the table below. Upon completion, the reaction mixture was cooled to room temperature and directly purified by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the desired product. The enantiomeric excess was determined by SFC analysis on a chiral stationary phase.

Table 2: Palladium-Catalyzed Asymmetric Allylic Alkylation of Piperazin-2-ones

| Entry | R¹ | R² | Time (h) | Yield (%) | ee (%) |

| 1 | Boc | Allyl | 12 | 95 | 96 |

| 2 | Cbz | Allyl | 18 | 92 | 94 |

| 3 | Boc | Crotyl | 24 | 88 | 91 |

| 4 | Cbz | Cinnamyl | 24 | 85 | 93 |

| 5 | Boc | 3,3-Dimethylallyl | 36 | 75 | 88 |

Data compiled from representative examples in the literature.[2]

Asymmetric Lithiation-Trapping of N-Boc Piperazines

The direct C-H functionalization of the piperazine ring via asymmetric lithiation-trapping offers a highly efficient and atom-economical route to enantioenriched α-substituted piperazines.[3] This method utilizes a chiral ligand to control the stereochemistry of the deprotonation step.

Experimental Protocol:

To a solution of (-)-sparteine (0.32 mL, 1.4 mmol) in Et₂O (5 mL) at -78 °C was added s-BuLi (1.4 M in cyclohexane, 1.0 mL, 1.4 mmol) dropwise. The resulting solution was stirred at -78 °C for 30 minutes. A solution of N-Boc-N'-benzylpiperazine (276 mg, 1.0 mmol) in Et₂O (5 mL) was then added dropwise. The reaction mixture was stirred at -78 °C for 1 hour, after which the electrophile (e.g., methyl iodide, 0.12 mL, 2.0 mmol) was added. The reaction was stirred for an additional 2 hours at -78 °C before being quenched with saturated aqueous NH₄Cl solution. The aqueous layer was extracted with Et₂O (3 x 10 mL). The combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The residue was purified by flash column chromatography (hexanes/ethyl acetate gradient) to afford the desired product. The enantiomeric excess was determined by chiral HPLC analysis.

Table 3: Asymmetric Lithiation-Trapping of N-Boc-N'-benzylpiperazine

| Entry | Electrophile | Product | Yield (%) | er |

| 1 | MeI | 2-Methyl | 85 | 98:2 |

| 2 | BnBr | 2-Benzyl | 82 | 97:3 |

| 3 | Allyl-Br | 2-Allyl | 78 | 96:4 |

| 4 | PhCHO | 2-(Hydroxy(phenyl)methyl) | 75 | 95:5 |

| 5 | TMSCl | 2-(Trimethylsilyl) | 90 | >99:1 |

er = enantiomeric ratio. Data compiled from representative examples in the literature.[3]

II. Biological Significance and Signaling Pathways

Chiral piperazines are integral components of numerous biologically active molecules, including approved pharmaceuticals. Their ability to modulate the activity of various biological targets makes them highly valuable in drug discovery.

Varenicline and the Nicotinic Acetylcholine Receptor Signaling Pathway

A prominent example of a chiral piperazine-containing drug is Varenicline, used for smoking cessation. Varenicline acts as a partial agonist at the α4β2 nicotinic acetylcholine receptor (nAChR).[4][5][6] Its mechanism of action involves a dual role: it provides a moderate and sustained level of dopamine release to reduce withdrawal symptoms, while also blocking the binding of nicotine from tobacco smoke, thereby reducing the rewarding effects of smoking.[4][6][7]

The binding of an agonist, such as acetylcholine or nicotine, to the nAChR leads to the opening of the ion channel, allowing the influx of cations like Na⁺ and Ca²⁺. This influx depolarizes the cell membrane and triggers downstream signaling cascades. In the context of the brain's reward pathway, this leads to the release of dopamine in the nucleus accumbens.[4] Varenicline's partial agonism modulates this pathway to alleviate nicotine cravings.

III. Experimental Workflow: Synthesis and Purification

The successful synthesis and purification of chiral piperazines require a systematic and well-defined workflow. The following diagram illustrates a general procedure, from starting materials to the final, enantioenriched product.

IV. Conclusion

Chiral piperazines continue to be of paramount importance in the field of organic synthesis and drug discovery. The development of robust and highly stereoselective synthetic methods has provided access to a vast chemical space of piperazine-based molecules. The ability of these scaffolds to interact with key biological targets, as exemplified by varenicline, underscores their therapeutic potential. This guide has provided an in-depth look at the synthesis, application, and biological relevance of chiral piperazines, offering valuable insights for researchers dedicated to the advancement of chemical and pharmaceutical sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. trc-p.nl [trc-p.nl]

- 5. droracle.ai [droracle.ai]

- 6. psychscenehub.com [psychscenehub.com]

- 7. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Indispensable Role of the N-Boc Protecting Group in Amine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern organic synthesis, particularly within pharmaceutical and peptide chemistry, the strategic manipulation of functional groups is paramount to the successful construction of complex molecular architectures. Among the arsenal of chemical tactics employed, the use of protecting groups stands as a cornerstone strategy. This guide provides an in-depth exploration of the tert-butoxycarbonyl (Boc) group, one of the most versatile and widely utilized protecting groups for amines. Its prevalence is a testament to its robust and reliable characteristics: straightforward installation, stability across a wide array of reaction conditions, and clean, selective removal under mild acidic conditions.[1]

Core Principles of N-Boc Protection

Amines are fundamental functional groups, yet their inherent nucleophilicity and basicity can be a double-edged sword in multi-step syntheses, leading to undesirable side reactions.[2][3] The primary role of the N-Boc group is to temporarily mask the reactivity of an amine by converting it into a significantly less nucleophilic carbamate.[1][4] This transformation is most commonly achieved using di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[1]

The stability of the Boc group is a key attribute. It is resilient to most basic and nucleophilic reagents, as well as to catalytic hydrogenation conditions.[5][6] This chemical inertia allows for a high degree of synthetic flexibility, enabling chemists to perform a variety of transformations on other parts of a molecule without disturbing the protected amine.

A critical concept in complex synthesis is "orthogonal protection," which refers to the use of multiple, different protecting groups in a single molecule that can be removed selectively under distinct conditions. The N-Boc group is a key player in such strategies. For instance, it is orthogonal to the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group, a feature extensively exploited in solid-phase peptide synthesis (SPPS).[1][5]

The N-Boc Lifecycle: Protection and Deprotection

The synthetic utility of the N-Boc group lies in the efficiency and selectivity of both its introduction and its subsequent removal. The overall workflow is a cyclical process of masking and unmasking the amine functionality to direct chemical reactivity.

Caption: General workflow for N-Boc protection and deprotection in synthesis.

N-Boc Protection: Experimental Protocols and Data

The introduction of the N-Boc group is typically a high-yielding reaction. The most common reagent, Boc anhydride (Boc₂O), reacts with the primary or secondary amine, often in the presence of a mild base to neutralize the acidic proton.[7]

Table 1: Representative Conditions for N-Boc Protection of Amines

| Substrate Type | Reagents | Solvent | Base | Temp. (°C) | Time | Yield (%) | Reference(s) |

| Primary Aliphatic Amine | Boc₂O (1.1 eq) | THF | - | Room Temp | 1-4 h | >95% | [7] |

| Primary Aromatic Amine | Boc₂O (1.0 eq) | Water/Acetone | - | Room Temp | 8-12 min | 90-98% | [6] |

| Amino Acid | Boc₂O (1.0 eq) | Water/Acetone | - | Room Temp | 5-10 min | Good to Excellent | [6] |

| Hydrazine Derivative | Boc₂O (1.0 eq), NEt₃ (1.2 eq) | THF | Triethylamine | Room Temp | Overnight | Quantitative | [5] |

| Cbz-protected Amine | Boc₂O, Pd/C (10% w/w) | MeOH | - | Room Temp | 6 h | 90% | [5] |

Detailed Experimental Protocol: General N-Boc Protection [7]

-

Dissolution: Dissolve the primary or secondary amine (1.0 mmol) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (5-10 mL).

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.0-1.2 mmol). If the starting material is an amine salt, add a base like triethylamine (TEA) or sodium bicarbonate (1.1-1.5 mmol).

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (if a base was used), saturated aqueous sodium bicarbonate, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the N-Boc protected amine. Further purification can be performed by column chromatography if necessary.

N-Boc Deprotection: Mechanisms and Methodologies

The removal of the N-Boc group is its defining characteristic and is most commonly accomplished under acidic conditions.[8] The mechanism involves protonation of the carbamate oxygen, which facilitates the fragmentation of the protecting group into the free amine, carbon dioxide, and a stable tert-butyl cation.[4] The tert-butyl cation is typically scavenged or fragments into isobutylene.[8]

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

A variety of acidic reagents can be employed for N-Boc deprotection, with the choice often depending on the sensitivity of other functional groups in the molecule.[8][9]

Caption: Decision workflow for choosing a Boc deprotection method.

Table 2: Common Reagents and Conditions for N-Boc Deprotection

| Reagent(s) | Solvent | Temp. (°C) | Time | Typical Substrates | Reference(s) |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 0.5 - 2 h | General purpose, robust substrates | [5][8] |

| Hydrochloric Acid (HCl) | 1,4-Dioxane or Ethyl Acetate | Room Temp | 1 - 4 h | General purpose | [8][9] |

| Oxalyl Chloride | Methanol (MeOH) | Room Temp | 1 - 4 h | Structurally diverse compounds | [9] |

| Water (Thermal) | Water | 90 - 100 | < 15 min | Eco-friendly, for some substrates | [10] |

| Aqueous Phosphoric Acid | Tetrahydrofuran (THF) | - | - | For acid-sensitive substrates | [11] |

| Lewis Acids (e.g., AlCl₃) | - | - | - | Alternative for specific selectivities | [11] |

Detailed Experimental Protocol: Deprotection with Trifluoroacetic Acid (TFA) [5][8]

-

Dissolution: Dissolve the N-Boc protected amine in dichloromethane (DCM).

-

Acid Addition: Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).

-

Reaction: Stir the mixture at room temperature. The reaction is often rapid, and progress can be monitored by TLC or LC-MS.

-

Workup: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting crude product is often the amine trifluoroacetate salt.

-

Neutralization (Optional): To obtain the free amine, dissolve the residue in an appropriate organic solvent and wash with a saturated aqueous solution of sodium bicarbonate or another mild base.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Applications in Drug Development and Peptide Synthesis

The N-Boc group is indispensable in the synthesis of pharmaceuticals and other complex nitrogen-containing molecules.[12][13] Its protective function allows for the selective modification of other parts of a molecule, which is crucial in building the intricate architectures of modern drugs.[12] For example, in the synthesis of anticancer drugs like paclitaxel derivatives or in the modification of penicillin antibiotics, Boc protection prevents unwanted reactions at key amine sites.[12]

Furthermore, N-Boc chemistry is a foundational technology in Solid-Phase Peptide Synthesis (SPPS) . In this method, amino acids are sequentially coupled to a growing peptide chain that is anchored to a solid support. The N-terminus of each incoming amino acid is protected with a Boc group to prevent self-polymerization. After each coupling step, the Boc group is removed with acid (deprotection), freeing the N-terminus for the next coupling reaction.

Caption: Workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS) using Boc chemistry.

The N-Boc group is also integral to the synthesis of bifunctional linkers used in advanced drug delivery systems like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[14][15] These linkers often contain a Boc-protected amine at one end, allowing for controlled, sequential conjugation to different molecular entities.[14]

Conclusion

The N-tert-butoxycarbonyl (Boc) protecting group is a powerful and essential tool in the repertoire of the synthetic organic chemist.[1] Its predictable reactivity, stability under a wide range of conditions, and well-established, high-yielding protocols for both its introduction and selective removal make it a reliable choice for the protection of amines. From the synthesis of small-molecule drugs to the assembly of complex peptides and bioconjugates, the judicious application of N-Boc protection strategy is fundamental to achieving complex synthetic goals and continues to drive innovation in chemical research and drug development.[3][12]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mcours.net [mcours.net]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 13. genscript.com [genscript.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Enantiomerically Pure Piperazine Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs across various therapeutic areas.[1][2][3][4] Its prevalence stems from its favorable physicochemical properties, including its ability to improve aqueous solubility and its basic nitrogen atoms that can engage in key interactions with biological targets.[4] However, the substitution on the piperazine core introduces the possibility of stereoisomerism. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological and toxicological profiles. Therefore, the use of enantiomerically pure piperazine derivatives is crucial in modern drug discovery to enhance therapeutic efficacy and minimize off-target effects.[5] This technical guide provides an in-depth overview of the synthesis, pharmacological activity, and signaling pathways of enantiomerically pure piperazine derivatives, tailored for researchers and professionals in the field of drug development.

Pharmacological Significance

Enantiomerically pure piperazine derivatives have demonstrated a broad spectrum of biological activities, targeting a wide range of receptors and enzymes. Their applications span across several therapeutic areas, including:

-

Central Nervous System (CNS) Disorders: Many antipsychotics, antidepressants, and anxiolytics incorporate a piperazine moiety.[3][6] The stereochemistry of these compounds is often critical for their selective interaction with dopamine and serotonin receptors.[7][8]

-

Oncology: The piperazine scaffold is a key component of numerous kinase inhibitors used in cancer therapy.[9][10] Enantiomerically pure forms can lead to enhanced potency and selectivity for the target kinase.

-

Infectious Diseases: Piperazine derivatives have been investigated for their antibacterial, antifungal, and antiviral activities.[11]

-

Cardiovascular Diseases: Certain piperazine derivatives exhibit antianginal and antihypertensive properties.

The versatility of the piperazine scaffold allows for fine-tuning of its pharmacological properties through stereospecific substitutions, making it an invaluable tool in the design of novel therapeutics.

Quantitative Pharmacological Data

The following tables summarize the in vitro activities of several enantiomerically pure piperazine derivatives against various biological targets. This data highlights the importance of stereochemistry in determining the potency and selectivity of these compounds.

Table 1: Activity of Chiral Piperazine Derivatives on G-Protein Coupled Receptors (GPCRs)

| Compound/Drug | Target(s) | Assay Type | Kᵢ (nM) | IC₅₀ (nM) |

| Aripiprazole | Dopamine D₂ | Radioligand Binding | 0.74 (D₂L) | - |

| Dopamine D₃ | Radioligand Binding | - | - | |

| Serotonin 5-HT₁ₐ | Radioligand Binding | - | - | |

| Serotonin 5-HT₂ₐ | Radioligand Binding | - | - | |

| Vilazodone | Serotonin Transporter (SERT) | Reuptake Inhibition | - | (sub)nanomolar |

| Serotonin 5-HT₁ₐ Receptor | Agonist Activity | - | (sub)nanomolar | |

| Zavegepant | CGRP Receptor | Radioligand Binding | 0.023 | - |

| CGRP-induced vasodilation | Functional Assay | - | 0.88 |

Data sourced from multiple references.[12][13]

Table 2: Activity of Chiral Piperazine Derivatives on Kinases

| Compound | Target Kinase | Assay Type | Kᵢ (nM) | IC₅₀ (nM) |

| GDC-0339 | Pan-Pim Kinase | Kinase Activity | 500-5000 fold lower than 100nM | - |

| Compound 1 | Akt1 | Kinase Activity | - | 61 |

| Compound 24 | CDK1 | Kinase Activity | - | 2380 |

| Compound 25 | CDK1 | Kinase Activity | - | 1520 |

| AT7519 | CDK1, 2, 4, 6, 9 | Kinase Activity | - | 10-210 |

| GSK3β | Kinase Activity | - | 89 | |

| Compound 8u | VEGFR-2 | Kinase Activity | - | 1520 |

Data sourced from multiple references.[9][14][15]

Experimental Protocols

The synthesis of enantiomerically pure piperazine derivatives can be broadly categorized into two main approaches: asymmetric synthesis and chiral resolution of racemic mixtures.

Asymmetric Synthesis of 2-Substituted Piperazines from Chiral Amino Acids

This protocol describes a general method for the synthesis of enantiomerically pure 2-substituted piperazines starting from readily available chiral α-amino acids.[1][2][16]

Step 1: Protection of the Amino Acid

-

Dissolve the chiral amino acid (1.0 eq) in a suitable solvent (e.g., a mixture of dioxane and water).

-

Add a base (e.g., sodium hydroxide, 2.5 eq) and cool the mixture to 0 °C.

-

Add a protecting group precursor (e.g., di-tert-butyl dicarbonate for Boc protection, 1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the mixture and extract the N-protected amino acid with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Reduction of the Carboxylic Acid

-

Dissolve the N-protected amino acid (1.0 eq) in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Add a reducing agent (e.g., borane-tetrahydrofuran complex, 1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction carefully with methanol at 0 °C.

-

Remove the solvent under reduced pressure and purify the resulting N-protected amino alcohol by column chromatography.

Step 3: Introduction of the Second Nitrogen

-

Activate the hydroxyl group of the N-protected amino alcohol (e.g., via mesylation or tosylation).

-

Displace the leaving group with a protected amine (e.g., N-benzyl-p-toluenesulfonamide) in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF).

-

Heat the reaction mixture to facilitate the substitution.

-

After completion, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the resulting diamine derivative by column chromatography.

Step 4: Cyclization to Form the Piperazine Ring

-

Selectively deprotect one of the amino groups.

-

React the resulting mono-protected diamine with a suitable two-carbon electrophile (e.g., a dihaloethane derivative) in the presence of a base to facilitate ring closure.

-

Alternatively, an intramolecular reductive amination can be performed if a suitable precursor is synthesized.

-

Purify the resulting protected chiral piperazine derivative by column chromatography.

Step 5: Deprotection

-

Remove the remaining protecting groups under appropriate conditions (e.g., hydrogenolysis for benzyl groups, acid treatment for Boc groups) to yield the final enantiomerically pure 2-substituted piperazine.

Classical Chiral Resolution of Racemic Piperazine Derivatives

This protocol outlines a general procedure for the separation of a racemic piperazine derivative using a chiral resolving agent, typically a chiral acid, to form diastereomeric salts with different solubilities.[12][17][18]

Step 1: Screening for a Suitable Resolving Agent and Solvent

-

In small-scale experiments, dissolve the racemic piperazine derivative in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate).

-

Add a solution of a chiral resolving agent (e.g., (+)-tartaric acid, (-)-dibenzoyltartaric acid, (S)-(+)-mandelic acid) in the same solvent.

-

Observe for the formation of a precipitate.

-

Isolate the precipitate by filtration and analyze the diastereomeric excess (de) and enantiomeric excess (ee) of the salt and the mother liquor using chiral HPLC or NMR.

-

Select the resolving agent and solvent system that provides the best separation.

Step 2: Preparative Scale Resolution

-

Dissolve the racemic piperazine derivative in the optimal solvent identified in Step 1, with gentle heating if necessary.

-

Add the chosen chiral resolving agent (typically 0.5 to 1.0 equivalents) to the solution.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

Step 3: Liberation of the Enantiomerically Pure Piperazine

-

Suspend the isolated diastereomeric salt in water.

-

Add a base (e.g., sodium hydroxide solution) to neutralize the chiral acid and liberate the free piperazine base.

-

Extract the enantiomerically enriched piperazine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain the resolved enantiomer.

Step 4: Determination of Enantiomeric Purity

-

Determine the enantiomeric excess of the resolved piperazine using chiral HPLC, chiral GC, or polarimetry.

-

If necessary, the enantiomeric purity can be further enhanced by recrystallization.

Signaling Pathways and Mechanisms of Action

Aripiprazole, an atypical antipsychotic containing a piperazine moiety, exhibits a complex pharmacological profile, acting as a partial agonist at dopamine D₂ and serotonin 5-HT₁ₐ receptors and as an antagonist at serotonin 5-HT₂ₐ receptors.[7][8][19][20] Understanding its interaction with these signaling pathways is crucial for the rational design of new CNS-active drugs.

Dopamine D₂ Receptor Signaling

Aripiprazole's "dopamine-serotonin system stabilizer" activity is primarily attributed to its partial agonism at D₂ receptors. In conditions of excessive dopaminergic activity (hyperdopaminergic), it acts as an antagonist, while in low dopamine states (hypodopaminergic), it exhibits agonist properties. This is achieved through its modulation of both G-protein dependent and β-arrestin mediated signaling pathways.[21][22][23]

Caption: Dopamine D₂ Receptor Signaling Pathway modulated by Aripiprazole.

Serotonin 5-HT₁ₐ and 5-HT₂ₐ Receptor Signaling

Aripiprazole's effects on serotonin receptors contribute to its efficacy in treating depressive symptoms and its favorable side-effect profile. Its partial agonism at 5-HT₁ₐ receptors and antagonism at 5-HT₂ₐ receptors work in concert to modulate serotonergic neurotransmission.[24][25][26][27][28]

Caption: Serotonin 5-HT₁ₐ and 5-HT₂ₐ Receptor Signaling Pathways.

Drug Discovery Workflow

The discovery and development of novel enantiomerically pure piperazine-based drugs typically follows a structured workflow, from initial library design to preclinical evaluation. High-throughput screening (HTS) plays a pivotal role in rapidly identifying promising lead compounds from large chemical libraries.

Caption: Experimental workflow for chiral piperazine library synthesis and screening.

Conclusion and Future Perspectives

Enantiomerically pure piperazine derivatives continue to be a cornerstone of modern drug discovery. Their structural versatility and favorable pharmacological properties make them attractive scaffolds for the development of novel therapeutics targeting a wide array of diseases. Advances in asymmetric synthesis and chiral separation techniques have made the large-scale production of single enantiomers more accessible, paving the way for the development of safer and more effective drugs.

Future research in this area will likely focus on:

-

Exploring Novel Chemical Space: The development of new synthetic methodologies to access previously unexplored substitution patterns on the piperazine ring will open up new avenues for drug discovery.

-

Fragment-Based Drug Design: Utilizing enantiomerically pure piperazine fragments in fragment-based screening campaigns could lead to the identification of novel lead compounds.

-

Polypharmacology: The design of chiral piperazine derivatives that can selectively modulate multiple targets holds promise for the treatment of complex multifactorial diseases.

By leveraging the principles of stereochemistry and continuing to innovate in synthetic and screening technologies, the full potential of enantiomerically pure piperazine derivatives in medicine can be realized.

References

- 1. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New functional activity of aripiprazole revealed: robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the potential pharmacological mechanism of aripiprazole against hyperprolactinemia based on network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Chiral resolution - Wikipedia [en.wikipedia.org]

- 19. Potential Utility of Biased GPCR Signaling for Treatment of Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Integrated approaches to understanding antipsychotic drug action at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Decoding dopamine signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 26. Serotonin receptor signaling and regulation via β-arrestins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. creative-diagnostics.com [creative-diagnostics.com]

- 28. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to Chiral Pool Synthesis Leveraging Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the principles and applications of chiral pool synthesis, with a specific focus on the use of amino acids as versatile starting materials. Naturally occurring α-amino acids represent an inexpensive and readily available source of chirality, making them powerful building blocks for the asymmetric synthesis of complex molecules, particularly in pharmaceutical development.[1][][3]

Introduction to Chiral Pool Synthesis

The chiral pool approach is a strategy in asymmetric synthesis where a new chiral molecule is synthesized from an enantiomerically pure, naturally occurring compound.[1] This method leverages the existing stereocenters of the starting material to introduce chirality into the target molecule, avoiding the need for asymmetric induction or resolution of racemic mixtures.[3] Among the various natural chiral sources like carbohydrates and terpenes, α-amino acids are particularly valuable due to their structural diversity and the presence of at least two reactive functional groups—an amino group and a carboxyl group—at a defined stereocenter.[4][5][6]

The use of amino acids in the chiral pool can be broadly categorized into three strategies:

-

Chiral Sources: The amino acid's carbon skeleton and stereocenter are incorporated directly into the final target molecule.

-

Chiral Auxiliaries: The amino acid is temporarily attached to a prochiral substrate to direct a stereoselective reaction, and is subsequently removed.

-

Chiral Catalysts: Amino acids or their derivatives are used in catalytic amounts to induce enantioselectivity in a reaction.[1][7]

This guide will focus on the first category, where amino acids serve as foundational chiral building blocks.

The Versatility of Amino Acids as Chiral Building Blocks

The 20 proteinogenic amino acids offer a diverse range of side chains (R groups), providing a variety of starting points for chemical modification. This diversity allows for the synthesis of a wide array of complex structures. The core strategy involves key transformations of the amino acid's functional groups while preserving the integrity of the original α-carbon stereocenter.[6]

A general workflow for utilizing amino acids in chiral pool synthesis is outlined below.

Key Transformations and Intermediates

A cornerstone of amino acid-based chiral pool synthesis is the conversion of the starting amino acid into a versatile chiral intermediate, most notably an α-amino aldehyde.[4][5] These aldehydes are highly valuable because they can undergo a wide range of stereoselective carbon-carbon bond-forming reactions, extending the carbon chain while creating new stereocenters.

α-amino aldehydes can be unstable and prone to racemization.[4][5] A robust method to overcome this involves the use of an N,N-dibenzyl protecting group, which stabilizes the aldehyde. The synthesis proceeds via a three-step sequence from the parent α-amino acid:

-

N-protection: Benzylation of the amino group.

-

Reduction: Conversion of the carboxylic acid to a primary alcohol.

-

Oxidation: Oxidation of the alcohol to the aldehyde (e.g., Swern oxidation), which typically proceeds without loss of optical integrity.[4]

The chiral α-carbon on the amino aldehyde directs the stereochemical outcome of nucleophilic additions to the adjacent aldehyde group. This substrate-controlled asymmetric induction is a powerful tool for establishing new stereocenters.[1]

A notable application is the diastereoselective methylene transfer to aldimines derived from N,N-dibenzylamino aldehydes to form chiral α-amino aziridines.[4][5] These aziridines are valuable intermediates for synthesizing various nitrogen-containing compounds.

Quantitative Data and Experimental Protocols

The efficiency of chiral pool synthesis is measured by chemical yield and stereochemical purity (diastereomeric or enantiomeric excess).

This table summarizes data for the methylene transfer reaction to aldimines derived from various N,N-dibenzylamino aldehydes using a sulfonium ylide.

| Starting Amino Acid | R Group | Yield (%) | Diastereomeric Ratio (anti:syn) |

| Valine | i-Pr | 92% | >99:1 |

| Leucine | i-Bu | 95% | >99:1 |

| Phenylalanine | Bn | 91% | >99:1 |

| Phenylglycine | Ph | 90% | 91:9 |

Data adapted from literature reports on methylene transfer reactions.[4][5]

This protocol provides a summarized methodology for a key intermediate.

Step 1: N,N-Dibenzylation of L-Leucine

-

L-Leucine is dissolved in aqueous NaOH.

-

Benzyl bromide is added, and the mixture is heated to reflux.

-

The reaction is maintained at reflux for 3-4 hours.

-

After cooling, the product, N,N-dibenzyl-L-leucine, is isolated.

Step 2: Reduction to N,N-Dibenzyl-L-leucinol

-

The N,N-dibenzyl-L-leucine is dissolved in anhydrous THF.

-

The solution is added dropwise to a suspension of LiAlH₄ in THF at 0°C.

-

The mixture is stirred and allowed to warm to room temperature overnight.

-

The reaction is quenched, and the amino alcohol product is extracted.

Step 3: Swern Oxidation to N,N-Dibenzyl-L-leucinal

-

A solution of oxalyl chloride in anhydrous CH₂Cl₂ is cooled to -78°C.

-

DMSO is added, followed by a solution of N,N-Dibenzyl-L-leucinol in CH₂Cl₂.

-

After stirring, triethylamine (Et₃N) is added, and the mixture is allowed to warm to room temperature.

-

The resulting aldehyde is isolated via aqueous workup and purification. This step typically yields the product quantitatively without racemization.[4]

Applications in Drug Development

The structural motifs accessible from amino acids are highly relevant to pharmaceuticals. Amino acids and their derivatives are crucial intermediates in the synthesis of antibiotics, antivirals, and anticancer drugs.[] For example, the synthesis of peptide drugs and peptidomimetics relies heavily on both natural and unnatural amino acid building blocks, often with protecting groups like Boc or Cbz to control reactivity during synthesis.[8][9]

The ability to synthesize specific stereoisomers is critical, as different enantiomers of a drug can have vastly different biological activities and toxicological profiles.[3] Chiral pool synthesis starting from amino acids provides a reliable and cost-effective route to produce enantiomerically pure active pharmaceutical ingredients (APIs).

Conclusion

Chiral pool synthesis using amino acids is a powerful and efficient strategy for the construction of complex, enantiomerically pure molecules. The natural abundance, low cost, and structural diversity of amino acids make them ideal starting materials for academic research and industrial-scale pharmaceutical manufacturing.[1] The ability to convert them into versatile intermediates like α-amino aldehydes allows for a multitude of subsequent stereocontrolled transformations, solidifying the role of amino acids as indispensable building blocks in modern asymmetric synthesis.

References

In-Depth Technical Guide: Safety and Handling of (R)-1-Boc-2-hydroxymethyl-piperazine

For Researchers, Scientists, and Drug Development Professionals